molecular formula C7H11Br B083453 7-Bromobicyclo[2.2.1]heptane CAS No. 13237-88-2

7-Bromobicyclo[2.2.1]heptane

Cat. No.: B083453
CAS No.: 13237-88-2
M. Wt: 175.07 g/mol
InChI Key: WHGPQZJYJWIBGZ-UHFFFAOYSA-N
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Description

7-Bromobicyclo[2.2.1]heptane: C7H11Br . It is a brominated derivative of norbornane, a bicyclic hydrocarbon. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a seven-membered ring with a bridgehead bromine atom. The compound is used in various chemical syntheses and research applications due to its reactivity and structural properties .

Scientific Research Applications

Chemistry:

7-Bromobicyclo[2.2.1]heptane is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine:

In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also investigated for its potential use in drug development due to its unique structural properties .

Industry:

The compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .

Safety and Hazards

According to the safety data sheet, 7-Bromobicyclo[2.2.1]heptane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 7-Bromobicyclo[22It’s known that this compound is used in the synthesis of other complex molecules , suggesting that it may interact with various biological targets depending on the specific derivative synthesized.

Mode of Action

The exact mode of action of 7-Bromobicyclo[22It’s known that the compound can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) interacts with the bromine atom in 7-Bromobicyclo[2.2.1]heptane, leading to the substitution of the bromine atom and the formation of a new molecule.

Biochemical Pathways

The specific biochemical pathways affected by 7-Bromobicyclo[22The compound’s ability to undergo nucleophilic substitution reactions suggests that it could potentially influence a variety of biochemical pathways, depending on the specific nucleophile involved in the reaction .

Pharmacokinetics

The pharmacokinetic properties of 7-Bromobicyclo[22The compound’s physical properties, such as its boiling point of 75 °c/20 mmhg and density of 138 g/mL at 20 °C , may influence its pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of 7-Bromobicyclo[22It’s known that the compound is used in the synthesis of methyl norbornane-7-carboxylate , suggesting that it may have a role in the synthesis of this and potentially other similar compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in nucleophilic substitution reactions may be affected by the presence of different nucleophiles, the temperature, and the solvent used . Additionally, the compound’s stability may be influenced by factors such as temperature, light, and pH.

Biochemical Analysis

Biochemical Properties

7-Bromobicyclo[2.2.1]heptane plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It is known to interact with various enzymes and proteins, facilitating specific biochemical transformations. For instance, this compound has been used in the synthesis of methyl norbornane-7-carboxylate, indicating its utility in organic synthesis . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the modification of enzyme activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied to understand its potential applications in medicinal chemistry. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the activity of protein phosphatases, which are crucial for regulating cellular signaling pathways . These interactions can lead to changes in cellular responses, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit protein phosphatases by interacting with their active sites . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in biochemical studies. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a boiling point of 75°C at 27 kPa and a density of 1.38 g/cm³ at 20°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound can lead to cellular toxicity, affecting cell viability and function . Threshold effects have been identified, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical transformations. The compound has been used in the synthesis of methyl norbornane-7-carboxylate, highlighting its role in organic synthesis Additionally, this compound can affect metabolic flux and metabolite levels by modulating enzyme activity and function

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Studies have shown that this compound can accumulate in certain cellular compartments, affecting its localization and activity . These interactions are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects

Preparation Methods

Synthetic Routes and Reaction Conditions:

7-Bromobicyclo[2.2.1]heptane can be synthesized through the bromination of norbornane. The typical method involves the reaction of norbornane with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the bridgehead position .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to the presence of the bromine atom at the bridgehead position, which imparts distinct reactivity and chemical properties. This makes it valuable in specific synthetic applications where selective reactivity is required .

Properties

IUPAC Name

7-bromobicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-7-5-1-2-6(7)4-3-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGPQZJYJWIBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340511
Record name 7-Bromobicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13237-88-2
Record name 7-Bromobicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromobicyclo[2.2.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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